{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde
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Overview
Description
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group attached to an acetaldehyde moiety, with a methanesulfinyl-substituted phenyl ring. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multi-step organic reactions. . The final step involves the formation of the acetaldehyde moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Electrochemical methods have also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols and amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorenyl carboxylic acids, fluorenyl alcohols, and various substituted fluorenyl derivatives .
Scientific Research Applications
{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of {9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfinyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-9-acetaldehyde, 9-[4-(methylsulfinyl)phenyl]-: Shares a similar structure but with slight variations in the substituents.
Positronium hydride: An exotic molecule with unique properties, though structurally different.
Uniqueness
Its methanesulfinyl group enhances its chemical stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60253-23-8 |
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Molecular Formula |
C22H18O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[9-(4-methylsulfinylphenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C22H18O2S/c1-25(24)17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
InChI Key |
CFTDRPYCGKHNNP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origin of Product |
United States |
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